
Tert-butyl trans-4-formylcyclohexylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl trans-4-formylcyclohexylcarbamate is a chemical compound with the empirical formula C12H21NO3 . It is a solid substance and is used as an intermediate in pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C12H21NO3 . The InChI key, which is a unique identifier for the compound, is GPDBIGSFXXKWQR-MGCOHNPYSA-N .Physical And Chemical Properties Analysis
This compound has a molecular weight of 227.3 g/mol . It’s a solid at room temperature . The predicted boiling point is 339.5±31.0 °C, and it has a predicted density of 1.04±0.1 g/cm3 . It’s slightly soluble in water .科学的研究の応用
Environmental Impacts and Degradation Pathways
Tert-butyl trans-4-formylcyclohexylcarbamate, a compound with potential applications in various fields, has been indirectly studied through research on related tert-butyl compounds, particularly in environmental science. The degradation and environmental behavior of methyl tert-butyl ether (MTBE), a compound with structural similarities, have been extensively researched. These studies shed light on the fate of tert-butyl compounds in the environment and their potential transformation products. For example, the aerobic biodegradation pathway of MTBE, leading to the formation of tert-butyl alcohol (TBA), highlights the microbial capacity to transform tert-butyl compounds under certain conditions (Schmidt et al., 2004). Moreover, the investigation into the adsorption of MTBE from the environment using various adsorbents provides insight into methods for the removal of similar compounds from aqueous solutions, suggesting potential environmental management strategies for this compound contamination (Vakili et al., 2017).
Bioseparation and Bioremediation Techniques
The study of three-phase partitioning (TPP) as a bioseparation technique offers a promising approach for the purification and separation of bioactive molecules, which could be applicable to this compound (Yan et al., 2018). This method emphasizes the need for efficient, economical, and green separation technologies in the pharmaceutical and chemical industries. Similarly, the enzymatic production of biodiesel, which discusses the role of tert-butanol as a solvent to reduce inhibitory effects in biochemical processes, could provide insights into optimizing the use of tert-butyl compounds in industrial biotechnology (Ranganathan et al., 2008).
Synthetic Applications and Environmental Concerns
Research on synthetic antioxidants, including those related to the tert-butyl group, indicates the widespread use and environmental presence of these compounds. Such studies have raised concerns about their potential for bioaccumulation and the need for developing novel compounds with lower toxicity and environmental impact (Liu & Mabury, 2020). Additionally, the application of polymer membranes for the purification of fuel oxygenates demonstrates the relevance of tert-butyl compounds in improving fuel performance and addresses the challenges in separating these compounds from mixtures, suggesting possible applications in processing this compound (Pulyalina et al., 2020).
Safety and Hazards
特性
IUPAC Name |
tert-butyl N-(4-formylcyclohexyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-10-6-4-9(8-14)5-7-10/h8-10H,4-7H2,1-3H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDBIGSFXXKWQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181308-57-6, 304873-80-1 |
Source


|
| Record name | tert-butyl rac-N-[(1r,4r)-4-formylcyclohexyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | tert-butyl N-(4-formylcyclohexyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
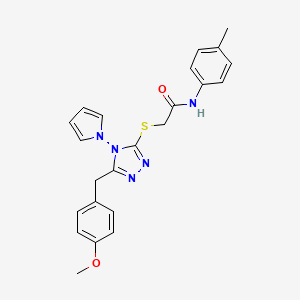



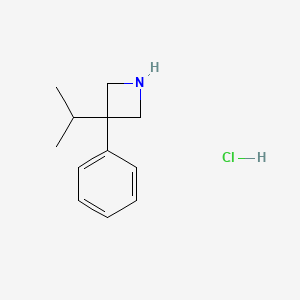

![(E)-6-(3-fluorostyryl)-3-(pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2571154.png)
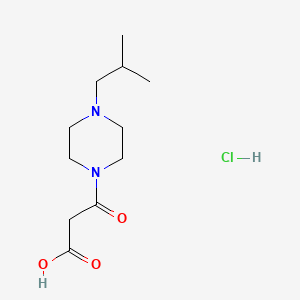
![(E)-N-[(4-fluorophenyl)methyl]-2-(4-methoxyphenyl)ethenesulfonamide](/img/structure/B2571156.png)
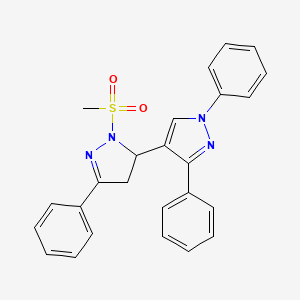

![[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2571161.png)
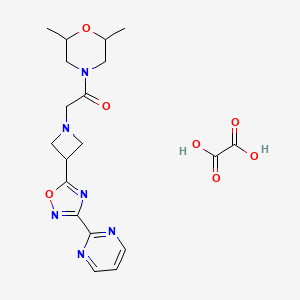
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2571165.png)
